5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride

Descripción general

Descripción

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is a versatile chemical compound used extensively in scientific research for its diverse applications . It is used in various fields, from drug synthesis to material science.

Molecular Structure Analysis

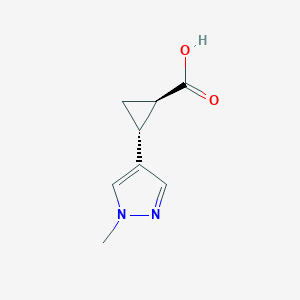

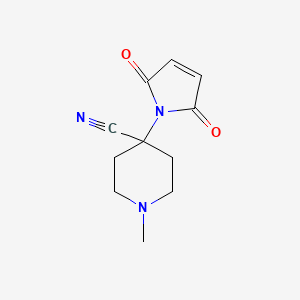

The molecular formula of 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is C11H12Cl2O3S . Its molecular weight is 295.19 . The InChI code is 1S/C11H12Cl2O3S/c12-9-4-5-10 (11 (6-9)17 (13,14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2 .Physical And Chemical Properties Analysis

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Sulfonamide Derivatives

- A study focused on synthesizing a series of N-substituted benzene sulfonamide derivatives, demonstrating their significant antioxidant and enzyme inhibition activities. This showcases the potential use of sulfonyl chloride derivatives in creating biologically active compounds, including inhibitors against specific enzymes like acetylcholinesterase (Fatima et al., 2013).

Advanced Reaction Media and Catalysts

- Sulfonyl chlorides have been used in Friedel-Crafts sulfonylation reactions, employing unconventional reaction media like ionic liquids. This study illustrates their role in enhancing reactivity and yield in the synthesis of diaryl sulfones, highlighting the adaptability of sulfonyl chlorides in various chemical synthesis environments (Nara et al., 2001).

Development of New Reagents and Methodologies

- Research on the oxidative chlorination of thiols and disulfides to produce sulfonyl chlorides presents new methodologies for creating these compounds, essential for manufacturing various chemicals, including pharmaceuticals and herbicides (Lezina et al., 2011).

Catalytic Processes and Organic Synthesis

- The palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines, using sulfonyl chlorides as reagents, demonstrates the utility of sulfonyl chlorides in facilitating direct sulfonylation reactions. This process enables the synthesis of ortho-sulfonylated phenols, crucial intermediates in the development of various organic compounds (Xu et al., 2015).

Safety And Hazards

The compound is classified as dangerous according to the GHS05 and GHS07 pictograms . The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propiedades

IUPAC Name |

5-chloro-2-(cyclobutylmethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3S/c12-9-4-5-10(11(6-9)17(13,14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWGNSIOXMZWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)

![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)